2-Deacetoxytaxinine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

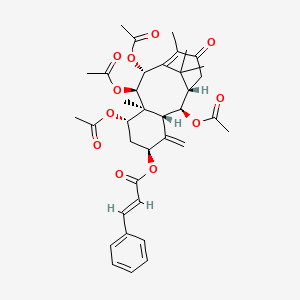

C37H44O11 |

|---|---|

Molecular Weight |

664.7 g/mol |

IUPAC Name |

[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28+,29+,32+,33-,34-,35+,37-/m1/s1 |

InChI Key |

SLJNSLIEGINNEE-CQONFHMRSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 2-Deacetoxytaxinine B: A Technical Guide to its Natural Sourcing and Isolation

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-deacetoxytaxinine B, a naturally occurring taxane (B156437) diterpenoid. Addressed to researchers, scientists, and drug development professionals, this document details its primary natural source, in-depth experimental protocols for its isolation and purification, and an exploration of its potential biological mechanism of action.

Natural Source and Occurrence

This compound is a phytochemical found in plants of the genus Taxus, commonly known as yews. The primary and most cited natural source for this compound is the Himalayan Yew, Taxus wallichiana.[1][2][3] It has been successfully isolated from both the leaves and stems of this plant. Furthermore, in vitro callus cultures initiated from young stem and needle explants of Taxus wallichiana have also been shown to produce this compound, in some cases at yields equal to or greater than those obtained from the stem bark.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₂O₉ | [Srestha et al., 1997] |

| Molecular Weight | 606.7 g/mol | [Srestha et al., 1997] |

| Appearance | Amorphous powder | [Srestha et al., 1997] |

| Melting Point | 228-230 °C | [Srestha et al., 1997] |

Experimental Protocols: Isolation and Purification

The following is a representative, detailed methodology for the isolation and purification of this compound from the leaves and stems of Taxus wallichiana, based on established protocols for taxane separation.

Extraction

-

Plant Material Preparation: Air-dry the collected leaves and stems of Taxus wallichiana at room temperature and then pulverize the dried material into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature. Repeat this extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude methanolic extract.

Solvent Partitioning

-

Suspension: Suspend the crude methanolic extract in distilled water.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the aqueous suspension with chloroform (B151607) (CHCl₃) in a separatory funnel. Repeat the chloroform extraction three to five times to ensure complete transfer of the lipophilic compounds.

-

Fraction Collection: Collect the chloroform fractions and combine them. Concentrate the combined chloroform fractions under reduced pressure to yield the crude chloroform extract containing a mixture of taxanes.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent such as chloroform.

-

Sample Loading: Adsorb the crude chloroform extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. For example, a gradient of chloroform-methanol (100:0 to 90:10) can be employed.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Fraction Pooling: Pool the fractions from the column chromatography that show the presence of the target compound (as determined by TLC comparison with a standard, if available, or by subsequent analysis).

-

pTLC Development: Apply the pooled fractions to a preparative silica gel TLC plate and develop the plate using a suitable solvent system (e.g., chloroform-methanol, 95:5).

-

Visualization and Isolation: Visualize the separated bands under UV light (if the compound is UV active) or by using a suitable staining reagent. Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

-

-

Final Purification:

-

Filter the eluate to remove the silica gel.

-

Concentrate the filtrate under reduced pressure to obtain the purified this compound.

-

Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

-

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Quantitative Data

While the initial report on the isolation of this compound did not provide a specific yield, studies on the isolation of other taxanes from Taxus wallichiana can provide an expected range. The yield of taxanes from Taxus species is generally low.

| Taxane | Source | Yield (%) | Purification Method |

| 10-deacetylbaccatin III | Taxus wallichiana | 0.01-0.02 | Column Chromatography, Crystallization |

| Paclitaxel | Taxus brevifolia | 0.01-0.02 | Column Chromatography, Crystallization |

| Baccatin III | Taxus baccata | 0.1 | Column Chromatography |

Note: The yields are highly dependent on the specific plant material, collection time, and extraction and purification methods used.

Biological Activity and Potential Signaling Pathway

This compound has been reported to be a strong inhibitor of platelet aggregation induced by U46619 and arachidonic acid. U46619 is a stable synthetic analog of the potent platelet agonist thromboxane (B8750289) A₂ (TXA₂). Both arachidonic acid and U46619 mediate their effects through the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.

Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), ultimately resulting in platelet aggregation. The inhibitory effect of this compound suggests that it may interfere with this signaling pathway, potentially by acting as a TP receptor antagonist or by inhibiting a downstream signaling molecule.

The following diagram illustrates the proposed signaling pathway and the potential point of inhibition by this compound.

Caption: Proposed mechanism of this compound in inhibiting platelet aggregation.

Conclusion

This compound is a taxane of interest found in Taxus wallichiana. The established protocols for taxane isolation, involving solvent extraction and chromatographic techniques, can be effectively applied for its purification. Its demonstrated inhibitory activity on platelet aggregation suggests a potential therapeutic application and warrants further investigation into its precise mechanism of action within the thromboxane A₂ signaling pathway. This document provides a foundational guide for researchers to further explore the scientific and medicinal potential of this natural compound.

References

Unraveling the Molecular Architecture of 2-Deacetoxytaxinine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of 2-deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana. The determination of its complex molecular architecture was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies and the interpretation of the resulting data that led to the definitive structural assignment of this natural product.

Spectroscopic Data Analysis

The structural elucidation of this compound relied on the careful analysis of data obtained from one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry. These techniques provided crucial information regarding the compound's molecular formula, carbon skeleton, and the connectivity and stereochemistry of its functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in establishing the molecular formula of this compound as C₃₅H₄₂O₉. Tandem mass spectrometry (MS/MS) experiments provided valuable insights into the fragmentation pattern of the molecule, helping to identify key structural motifs and confirm the presence of specific substituent groups.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₅H₄₂O₉ |

| Molecular Weight | 606.7 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Precursor Ion [M+H]⁺ | m/z 607 |

| Major Fragment Ions (m/z) | 459, 399, 357, 297, 105 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to piece together the intricate structure of this compound. The chemical shifts (δ) and coupling constants (J) from these spectra allowed for the complete assignment of all proton and carbon signals.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.38 | m | |

| 2 | 5.62 | d | 7.2 |

| 3 | 4.98 | d | 2.5 |

| 5 | 5.95 | dd | 10.5, 6.5 |

| 6α | 2.05 | m | |

| 6β | 2.55 | m | |

| 7 | 5.45 | t | 2.5 |

| 9 | 5.98 | d | 10.8 |

| 10 | 6.40 | d | 10.8 |

| 13 | 4.95 | q | 8.5, 2.5 |

| 14α | 2.25 | m | |

| 14β | 2.15 | m | |

| 16 | 1.10 | s | |

| 17 | 1.85 | s | |

| 18 | 1.25 | s | |

| 19 | 1.70 | s | |

| 20a | 5.35 | s | |

| 20b | 4.90 | s | |

| 2' | 6.45 | d | 16.0 |

| 3' | 7.70 | d | 16.0 |

| Cinnamate-Ar | 7.35-7.55 | m | |

| 7-OAc | 2.18 | s | |

| 9-OAc | 2.08 | s | |

| 10-OAc | 2.22 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 45.8 | 15 | 40.1 |

| 2 | 75.1 | 16 | 28.5 |

| 3 | 84.2 | 17 | 21.8 |

| 4 | 138.5 | 18 | 26.4 |

| 5 | 76.5 | 19 | 15.2 |

| 6 | 35.7 | 20 | 115.6 |

| 7 | 70.8 | 1' | 166.2 |

| 8 | 42.3 | 2' | 121.5 |

| 9 | 75.9 | 3' | 145.1 |

| 10 | 76.1 | Cinnamate-C1 | 134.3 |

| 11 | 142.3 | Cinnamate-C2,6 | 128.9 |

| 12 | 134.8 | Cinnamate-C3,5 | 128.3 |

| 13 | 201.5 | Cinnamate-C4 | 130.4 |

| 14 | 38.2 | 7-OAc (C=O) | 170.5 |

| 7-OAc (CH₃) | 21.2 | ||

| 9-OAc (C=O) | 170.1 | ||

| 9-OAc (CH₃) | 21.0 | ||

| 10-OAc (C=O) | 169.8 | ||

| 10-OAc (CH₃) | 20.8 |

Experimental Protocols

Isolation of this compound

The dried and powdered needles of Taxus wallichiana were extracted with methanol (B129727). The concentrated methanol extract was then partitioned between chloroform (B151607) and water. The chloroform-soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Mass Spectrometry

Mass spectral data were acquired on a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. For MS/MS analysis, the precursor ion at m/z 607 was isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Structure Elucidation Workflow

The elucidation of the structure of this compound followed a logical progression, integrating data from various spectroscopic techniques. The following diagram illustrates the workflow of this process.

Caption: Workflow for the structure elucidation of this compound.

Key Structural Features and Connectivity

The COSY spectrum was essential in establishing the proton-proton coupling networks within the molecule, allowing for the tracing of the spin systems of the taxane core. The HSQC spectrum correlated each proton signal to its directly attached carbon, facilitating the assignment of the carbon skeleton. Finally, the HMBC spectrum revealed long-range correlations between protons and carbons (2-3 bonds), which was critical for connecting the different spin systems and for placing the ester (acetate and cinnamate) and ketone functionalities at their correct positions on the taxane ring. The following diagram illustrates the key HMBC correlations that were pivotal in confirming the placement of the substituent groups.

Caption: Key HMBC correlations confirming substituent placement.

By meticulously analyzing the collective spectroscopic data, the complete chemical structure of this compound was unequivocally established. This technical guide provides a foundational understanding of the methodologies and logical processes involved in the structural elucidation of complex natural products, which is a critical aspect of drug discovery and development.

physical and chemical properties of 2-Deacetoxytaxinine B

An In-depth Technical Guide to 2-Deacetoxytaxinine B

Introduction

This compound is a natural product belonging to the taxane (B156437) diterpenoid family of compounds. It has been isolated from plant sources such as Taxus wallichiana[1]. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental and computed data. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry and biological activity of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₉ | [1][2][3] |

| Molecular Weight | 606.7 g/mol | [1][3][4] |

| Monoisotopic Mass | 606.28288291 Da | [1] |

| CAS Number | 191547-12-3 | [1][2][3][5] |

| Appearance | Powder | [5] |

| Melting Point | 240 °C (decomposes) | [5] |

| Boiling Point | 669.7 ± 55.0 °C (Predicted) | [5] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [5] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectroscopic Data | Details | Source |

| LC-MS | Instrument: Micromass Quattro II triple-quadrupole mass spectrometer. Ionization: ESI. Precursor Type: [M+H]⁺. Precursor m/z: 607. Collision Energy: 25V. | [1] |

| ¹³C NMR | Spectral data has been reported and is available in public databases. | [1] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation and characterization of this compound from its natural source.

Isolation and Purification

This compound is a natural product found in plants of the Taxus genus[1]. The general workflow for its isolation involves extraction followed by multi-step chromatographic purification.

Protocol:

-

Extraction: Dried and powdered plant material (e.g., needles and stems of Taxus wallichiana) is subjected to solvent extraction. This is typically performed at room temperature with a solvent such as a methanol/dichloromethane mixture to extract a wide range of compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The residue is then suspended in a water/methanol solution and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The taxoid fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TTC).

-

Preparative HPLC: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. An isocratic or gradient elution with a mobile phase like acetonitrile/water is employed to yield the pure compound.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC, typically achieving a purity of ≥98%[3]. The structure is then confirmed using spectroscopic methods like Mass Spectrometry and NMR.

Biological Activity

This compound has been identified as a potent antiplatelet agent. It shows strong inhibitory effects against platelet aggregation induced by arachidonic acid (AA) and U46619, a thromboxane (B8750289) A2 analogue[4][5]. This activity suggests its potential for investigation in the context of cardiovascular research and drug development.

The relationship between the compound and its biological effect is outlined below. The precise signaling pathway through which it exerts its antiplatelet effect is a subject for further detailed investigation.

Storage and Stability

For long-term preservation of its chemical integrity, this compound should be stored as a powder at -20°C under an inert atmosphere[3][4]. Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the product[3].

References

An In-depth Technical Guide to 2-Deacetoxytaxinine B (CAS Number: 191547-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a natural taxane (B156437) diterpenoid isolated from plants of the Taxus genus. It has garnered significant interest within the scientific community due to its potent antiplatelet activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activity, and potential mechanism of action as an antiplatelet agent. The information is presented to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 191547-12-3 | [1][2] |

| Molecular Formula | C₃₅H₄₂O₉ | [1] |

| Molecular Weight | 606.7 g/mol | [1] |

| IUPAC Name | [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | [1] |

| Melting Point | 240 °C (decomposition) | [2] |

| Boiling Point | 669.7±55.0 °C (Predicted) | [2] |

| Density | 1.21±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activity: Antiplatelet Effects

This compound has been identified as a potent inhibitor of platelet aggregation.[1][2] Studies have demonstrated its ability to inhibit platelet aggregation induced by various agonists, suggesting a significant role in modulating platelet function.

Quantitative Analysis of Antiplatelet Activity

The inhibitory effects of this compound on platelet aggregation have been quantified using optical aggregometry. The half-maximal inhibitory concentration (IC₅₀) values against different inducers are summarized below, in comparison with other taxanes and the commonly used antiplatelet drug, acetylsalicylic acid (ASA).

| Compound | IC₅₀ (μM) vs. Arachidonic Acid (AA) | IC₅₀ (μM) vs. U46619 | Reference |

| This compound | 16.0 | 35.0 | [1] |

| Taxinine | 14.4 | 34.8 | [1] |

| Taxinine A | 64.5 | 24.9 | [1] |

| Taxinine B | 35.5 | 36.2 | [1] |

| Taxacin | 21.9 | 46.9 | [1] |

| Taxchinin B | 28.6 | 71.9 | [1] |

| Taxol | 48.2 | 68.7 | [1] |

| Acetylsalicylic Acid (ASA) | 63.0 | 340 | [1] |

These data indicate that this compound is a more potent inhibitor of arachidonic acid-induced platelet aggregation than aspirin (B1665792).[1] Furthermore, it demonstrates significantly stronger inhibitory activity against the thromboxane (B8750289) A₂ analog U46619 compared to aspirin.[1]

Proposed Mechanism of Action

The precise mechanism of action for the antiplatelet activity of this compound has not been fully elucidated. However, the available experimental data strongly suggest its interference with the arachidonic acid pathway and thromboxane A₂ signaling in platelets.

The potent inhibition of platelet aggregation induced by arachidonic acid suggests that this compound may act by inhibiting enzymes involved in the conversion of arachidonic acid to thromboxane A₂ (TXA₂), such as cyclooxygenase-1 (COX-1) or thromboxane synthase.[1]

Furthermore, the strong inhibitory effect on U46619-induced aggregation indicates that this compound may also act as an antagonist at the thromboxane A₂ receptor (TP receptor).[1] U46619 is a stable TXA₂ mimetic that directly activates the TP receptor to induce platelet aggregation.

Signaling Pathway Diagram

The following diagram illustrates the arachidonic acid cascade and thromboxane A₂ signaling pathway in platelets, highlighting the potential points of inhibition by this compound.

Caption: Proposed mechanism of this compound antiplatelet activity.

Experimental Protocols

The primary method used to evaluate the antiplatelet activity of this compound is optical aggregometry.

Platelet Aggregation Assay (Optical Aggregometry)

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence and absence of this compound.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

-

Incubation: Aliquots of the adjusted PRP are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 3 minutes) at 37°C in an aggregometer cuvette with constant stirring.

-

Induction of Aggregation: Platelet aggregation is initiated by adding a known concentration of an agonist, such as arachidonic acid or U46619.

-

Measurement: The change in light transmittance through the PRP suspension is monitored over time using a light aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The maximum aggregation percentage is recorded. The inhibitory effect of this compound is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for optical aggregometry platelet assay.

Conclusion and Future Directions

This compound is a promising natural compound with potent antiplatelet properties that surpass those of aspirin in certain in vitro assays. The available evidence strongly points towards its mechanism of action involving the inhibition of the arachidonic acid pathway and/or antagonism of the thromboxane A₂ receptor.

For drug development professionals, this compound represents a novel scaffold for the design of new antiplatelet agents. Its distinct chemical structure compared to existing drugs offers the potential for a different pharmacological profile and possibly fewer side effects.

Future research should focus on:

-

Definitive Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound, including its effects on COX-1 and thromboxane synthase activity, and its binding affinity to the TP receptor.

-

In Vivo Efficacy and Safety: Evaluating the antithrombotic effects and bleeding risk of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

A deeper understanding of these aspects will be crucial for the potential translation of this compound from a promising lead compound into a clinically useful antiplatelet therapeutic.

References

solubility of 2-Deacetoxytaxinine B in different solvents

An In-depth Technical Guide to the Solubility of 2-Deacetoxytaxinine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a natural taxane (B156437) derivative. The information contained herein is intended to support research, drug discovery, and formulation development activities. This document summarizes the known solubility profile of this compound, provides a detailed experimental protocol for quantitative solubility determination, and visualizes its potential mechanism of action based on its known biological activities.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₉ | PubChem[1] |

| Molecular Weight | 606.7 g/mol | PubChem[1] |

| Melting Point | 240 °C (decomposes) | ChemicalBook[2] |

| Predicted Density | 1.21±0.1 g/cm³ | ChemicalBook[2] |

| CAS Number | 191547-12-3 | PubChem[1] |

Solubility Profile of this compound

Currently, there is a lack of publicly available quantitative solubility data for this compound in the scientific literature. However, qualitative solubility information has been reported, indicating its solubility in several common organic solvents. This information is crucial for the initial selection of appropriate solvent systems for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[2] |

| Dichloromethane | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Acetone | Soluble[2] |

Note: The term "soluble" indicates that the compound dissolves in the specified solvent, but does not provide information on the concentration that can be achieved.

Given the absence of quantitative data, it is highly recommended that researchers determine the specific solubility of this compound in their solvent system of interest using a standardized experimental protocol, such as the one detailed below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a representative procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Carefully add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

The solubility of this compound in the tested solvent is the concentration determined from the HPLC analysis of the undissolved, filtered supernatant.

-

Workflow for Solubility Determination

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Potential Mechanism of Action: Inhibition of Platelet Aggregation

This compound has been identified as a potent inhibitor of platelet aggregation induced by U46619 and arachidonic acid (AA). This suggests that its mechanism of action may involve interference with the signaling pathways that lead to platelet activation.

U46619 is a stable thromboxane (B8750289) A₂ (TXA₂) mimetic, and arachidonic acid is the precursor for the synthesis of TXA₂. Both substances are potent inducers of platelet aggregation. The signaling cascade initiated by these agonists involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), culminating in platelet shape change, degranulation, and aggregation.

The diagram below illustrates a simplified signaling pathway for U46619 and arachidonic acid-induced platelet aggregation and indicates the likely point of inhibition by this compound.

Caption: Simplified signaling pathway of platelet aggregation and the potential inhibitory role of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. Researchers should always adhere to appropriate laboratory safety protocols when handling chemical substances.

References

Unveiling the Bioactivity of 2-Deacetoxytaxinine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary biological activity of 2-Deacetoxytaxinine B, a taxoid compound of interest in pharmacological research. This document synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Antiplatelet Aggregation Activity

Recent studies have identified this compound as a potent inhibitor of platelet aggregation. The compound has demonstrated significant inhibitory effects against platelet aggregation induced by both arachidonic acid (AA) and the thromboxane (B8750289) A2 analog, U46619.

Quantitative Data Summary

The inhibitory potency of this compound on platelet aggregation is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the platelet aggregation response. For comparison, the IC50 value of the well-known antiplatelet agent, acetylsalicylic acid (ASA), is also included.

| Compound | Inducer | IC50 (µM) |

| This compound | Arachidonic Acid (AA) | 16.0 |

| This compound | U46619 | 35.0 |

| Acetylsalicylic Acid (ASA) | Arachidonic Acid (AA) | 63.0 |

| Acetylsalicylic Acid (ASA) | U46619 | 340 |

Experimental Protocols

The antiplatelet activity of this compound was determined using optical aggregometry. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Platelet Aggregation Assay Protocol

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected.

-

To obtain PPP, the remaining blood is centrifuged at a high speed (e.g., 2500 x g) for 15-20 minutes to pellet the platelets and other cellular components. The resulting supernatant is the PPP.

-

-

Optical Aggregometry Procedure

-

The aggregometer is calibrated using PPP to set the 100% light transmission baseline and PRP for the 0% baseline.

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C.

-

Various concentrations of this compound (or the control compound) are added to the PRP and incubated for a short period.

-

Platelet aggregation is initiated by adding a specific inducer, either arachidonic acid or U46619, to the cuvettes.

-

The change in light transmission is recorded over time as the platelets aggregate. The maximum aggregation percentage is determined.

-

-

Data Analysis

-

The percentage of inhibition of aggregation is calculated for each concentration of this compound relative to the control (inducer alone).

-

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways in Platelet Aggregation

The inhibitory action of this compound targets key signaling pathways involved in platelet activation and aggregation. The following diagrams illustrate the general pathways induced by arachidonic acid and U46619.

Caption: Arachidonic Acid Signaling Pathway in Platelets.

Caption: U46619 Signaling Pathway in Platelets.

Experimental Workflow for Antiplatelet Activity Screening

The logical flow for screening compounds for antiplatelet activity using optical aggregometry is depicted below.

Caption: Workflow for Optical Aggregometry.

2-Deacetoxytaxinine B: A Technical Overview of a Bioactive Taxoid from Taxus wallichiana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from the Himalayan yew, Taxus wallichiana. This document collates available information on its isolation, structural characterization, and reported biological activities, aiming to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Structural Data

This compound is a complex diterpenoid belonging to the taxane family, which includes the well-known anticancer drug, paclitaxel. Its chemical structure has been elucidated through spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₉ | [1] |

| Molecular Weight | 606.7 g/mol | [1] |

| CAS Number | 191547-12-3 | [1] |

| ¹³C NMR | Data available | [1] |

| LC-MS | Data available | [1] |

Isolation from Taxus wallichiana

The isolation process typically involves the extraction of dried and powdered plant material with a polar solvent such as methanol. The crude extract is then subjected to a series of chromatographic separations to isolate compounds of interest.

Below is a generalized workflow for the isolation of taxoids from Taxus species.

Biological Activities

Preliminary studies have indicated that taxoids isolated from Taxus wallichiana possess a range of biological activities. However, specific quantitative data and detailed mechanistic studies for this compound are limited.

Cytotoxic Activity

While many taxanes exhibit potent cytotoxic effects against various cancer cell lines, specific IC50 values for this compound are not consistently reported in the available literature. Further screening against a panel of cancer cell lines is necessary to quantify its anti-proliferative potential.

Immunomodulatory Effects

Some taxoids have been shown to modulate immune responses.[3] The potential immunomodulatory activity of this compound, such as its effects on cytokine production (e.g., TNF-α, IL-6, IL-10) and immune cell proliferation, remains an area for future investigation.[4][5]

Signaling Pathways (Hypothetical)

The precise molecular targets and signaling pathways affected by this compound have not yet been elucidated. Based on the known mechanisms of other taxanes and bioactive natural products, potential pathways of interest for future research include the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammation and cell survival.[6][7][8]

Below is a hypothetical representation of a potential experimental workflow to investigate the effect of this compound on a generic signaling pathway.

Future Directions

The currently available data on this compound highlights a promising natural product with potential for further pharmacological investigation. To advance the understanding and potential therapeutic application of this compound, the following areas of research are critical:

-

Development of a standardized, high-yield isolation protocol.

-

Comprehensive screening for cytotoxic activity against a diverse panel of human cancer cell lines to determine IC50 values.

-

In-depth investigation of its immunomodulatory properties, including its effects on cytokine profiles and immune cell function.

-

Elucidation of its mechanism of action through target identification and signaling pathway analysis.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. Further rigorous scientific inquiry is essential to fully characterize its biological activities and pave the way for potential drug development.

References

- 1. This compound | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytokine-producing B lymphocytes – key regulators of immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory cytokines: directing and controlling immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Effect of Cytokines in the Differentiation of Mesenchymal Stem Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of molecules: A technical guide to the biosynthesis of taxanes in Taxus species

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the biosynthetic pathway of taxanes, a class of potent anti-cancer compounds produced by yew trees (Taxus species). This document synthesizes current knowledge on the enzymatic steps, regulatory mechanisms, and experimental methodologies crucial for understanding and manipulating the production of these valuable secondary metabolites.

The journey from a simple sugar to the complex diterpenoid structure of paclitaxel (B517696) (Taxol®) is a multi-step enzymatic cascade involving a host of specialized enzymes. This guide will illuminate this intricate pathway, offering detailed experimental protocols and quantitative data to support further research and development in this critical area of pharmaceutical science.

The Core Biosynthetic Pathway: From Precursor to Paclitaxel

The biosynthesis of taxanes can be broadly divided into three main stages: the formation of the taxane (B156437) skeleton, a series of oxygenations and acylations of the core structure to form baccatin (B15129273) III, and the final attachment of the C-13 side chain to produce paclitaxel and its analogs. The entire process is estimated to involve at least 19 enzymatic steps.[1][2]

Formation of the Taxane Skeleton

The pathway begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1] The first committed step in taxane biosynthesis is the cyclization of GGPP to form the parent olefin, taxa-4(5),11(12)-diene.[3] This complex rearrangement is catalyzed by a single enzyme, taxadiene synthase (TS) .

The Path to Baccatin III: A Symphony of Oxygenases and Acyltransferases

Following the formation of the taxane core, a series of post-cyclization modifications occur, primarily driven by cytochrome P450 monooxygenases (CYPs) and various acyl-CoA-dependent acyltransferases. These enzymes introduce hydroxyl groups and attach acetyl and benzoyl moieties at specific positions on the taxane ring, leading to the formation of the key intermediate, baccatin III.

Key enzymes in this stage include:

-

Taxadiene 5α-hydroxylase (T5αH): A CYP enzyme that hydroxylates taxadiene at the C5 position.[4]

-

Taxadien-5α-ol-O-acetyltransferase (TAT): An acyltransferase that acetylates the C5 hydroxyl group.

-

Taxane 10β-hydroxylase (T10βH): Another CYP enzyme responsible for hydroxylation at the C10 position.

-

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): A crucial acyltransferase that acetylates the C10 hydroxyl group of 10-deacetylbaccatin III to form baccatin III.[5]

-

Taxane 2α-O-benzoyltransferase (TBT): This enzyme attaches a benzoyl group at the C2 position.

Recent research has revealed that the pathway to baccatin III is not strictly linear and may involve a network of intersecting routes with several branch points.[2] For instance, a 14β-hydroxylation pathway can divert intermediates away from paclitaxel synthesis.[3]

The Final Assembly: Attaching the C-13 Side Chain

The final steps in paclitaxel biosynthesis involve the synthesis and attachment of the N-benzoyl-β-phenylisoserine side chain at the C13 position of baccatin III. This side chain is critical for the anti-cancer activity of paclitaxel.

The key enzymes in this final stage are:

-

Phenylalanine aminomutase (PAM): Catalyzes the conversion of α-phenylalanine to β-phenylalanine.

-

Baccatin III-13-O-phenylpropanoyltransferase (BAPT): This enzyme attaches the phenylpropanoid side chain to the C13 hydroxyl group of baccatin III.[6]

-

3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT): This transferase adds the benzoyl group to the amino group of the side chain, completing the synthesis of paclitaxel.[6][7]

The following diagram illustrates the core biosynthetic pathway of taxanes:

Quantitative Data on Taxane Production

The production of paclitaxel and other taxanes varies significantly among different Taxus species, as well as in response to various elicitors in cell culture systems. The following tables summarize some of the available quantitative data.

Table 1: Paclitaxel and Precursor Content in Various Taxus Species

| Taxus Species | Tissue | Paclitaxel Content | 10-Deacetylbaccatin III (10-DAB) Content | Baccatin III Content | Reference |

| T. cuspidata | Needles | 1.67 mg/g | - | 0.65 mg/g | [8] |

| T. media | Needles | 1.22 mg/g | - | - | [8] |

| T. mairei | Needles | 0.66 mg/g | 0.85 mg/g | - | [8] |

| T. chinensis | Needles | 1964 µg/g | - | - | [9] |

| T. baccata | Needles | 893 µg/g | - | - | [9] |

| T. × media | Bark | 0.0439% | Higher than leaves/twigs | - | [10] |

| T. × media (15 years old) | Leaves & Twigs | 0.02-0.04% | 0.08-0.15% | - | [10] |

Table 2: Effect of Elicitors on Taxane Production in Taxus baccata Cell Cultures

| Elicitor | Taxane | Concentration (mg/L) | Fold Increase vs. Control | Reference |

| Coronatine (COR) | Paclitaxel | 13 | 11.0 | [11] |

| Coronatine (COR) | Baccatin III | 2.1 | 2.4 | [11] |

| Coronatine (COR) | 10-Deacetyltaxol | 2.6 | 37.0 | [11] |

| Salicylic Acid (SA) | Total Taxanes | 6.56 | 3.9 | [12] |

| Coronatine (COR) | Total Taxanes | 4.76 | 2.83 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the taxane biosynthetic pathway.

Heterologous Expression and Purification of Taxadiene Synthase

This protocol describes the expression of a truncated, "pseudomature" form of taxadiene synthase from Taxus brevifolia in Escherichia coli, which has been shown to have improved solubility and activity compared to the full-length enzyme.[13]

Experimental Workflow:

Methodology:

-

Cloning: A cDNA encoding the N-terminally truncated taxadiene synthase (e.g., lacking the initial 60-79 amino acids) is cloned into a suitable E. coli expression vector, such as one containing a T7 promoter and an optional affinity tag (e.g., His-tag) for purification.[10][13]

-

Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 20°C) for 16-24 hours to enhance protein solubility.[10]

-

Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed by sonication. The soluble protein fraction is separated by centrifugation and the recombinant taxadiene synthase is purified using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

Taxadiene Synthase Activity Assay

This assay measures the conversion of GGPP to taxadiene.

Reaction Mixture (in a 2 mL total volume):

-

50 mM Geranylgeranyl pyrophosphate (GGPP)

-

5 mM MgCl2

-

50 mM Tris-HCl, pH 8.0

-

500 µL purified enzyme extract[14]

Procedure:

-

Combine the reaction components in a suitable vessel.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 500 µL of 0.5 M EDTA, pH 8.0.[14]

-

The product, taxadiene, is a volatile hydrocarbon and can be extracted with an organic solvent (e.g., hexane).

-

Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Assay for Cytochrome P450 Reductase Activity

Cytochrome P450 enzymes require a reductase partner to transfer electrons from NADPH. The activity of this reductase can be measured spectrophotometrically by monitoring the reduction of cytochrome c.

Reaction Mixture (in a 1.10 mL total volume):

-

273 mM Potassium phosphate buffer, pH 7.7

-

0.09 mM EDTA

-

0.03 mM Cytochrome c

-

0.09 mM NADPH

-

0.008-0.02 units of cytochrome P450 reductase[15]

Procedure:

-

Prepare the reaction mixture in a cuvette, omitting NADPH.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the increase in absorbance at 550 nm for 2 minutes using a spectrophotometer.[15]

-

The rate of cytochrome c reduction is proportional to the NADPH-cytochrome P450 reductase activity. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1.0 µmole of cytochrome c per minute.[15]

Extraction and Quantification of Taxanes from Taxus Cell Cultures

This protocol details a common method for extracting and quantifying paclitaxel and related taxanes from cell culture broth and biomass using High-Performance Liquid Chromatography (HPLC).[11][16]

Extraction from Culture Medium:

-

Mix 10 mL of culture medium with 5 mL of dichloromethane (B109758) (DCM) and vortex for 2 minutes.

-

Sonicate the mixture for 1 hour at 25°C.

Extraction from Cells:

-

Lyophilize the harvested cells.

-

To approximately 200 mg of lyophilized cells, add 8 mL of methanol:water (9:1 v/v).

-

Heat the mixture in a microwave at 80 W for 8 minutes.

HPLC Analysis:

-

Redissolve the dried extracts in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the taxanes using a gradient of acetonitrile (B52724) and water.

-

Detect the taxanes using a UV detector at 227 nm.

-

Quantify the individual taxanes by comparing their peak areas to those of authentic standards.

LC-MS/MS Analysis for Enhanced Sensitivity and Specificity:

For more sensitive and specific quantification, especially of low-abundance intermediates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[15][17][18]

General LC-MS/MS Protocol:

-

Sample Preparation: Similar extraction procedures as for HPLC can be used. A liquid-liquid extraction or solid-phase extraction step may be included for sample cleanup and pre-concentration.[17]

-

Chromatographic Separation: Utilize a C18 or phenyl reverse-phase column with a gradient of acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) formate.[19]

-

Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific taxanes and their metabolites.[17] This involves monitoring specific precursor-to-product ion transitions for each analyte.

The following diagram illustrates a typical workflow for taxane analysis:

Enzyme Kinetics

Understanding the kinetic parameters of the enzymes in the taxane biosynthetic pathway is crucial for identifying rate-limiting steps and for designing metabolic engineering strategies. While comprehensive kinetic data for all enzymes are not yet available, some have been characterized.

Table 3: Kinetic Parameters of Selected Enzymes in the Taxane Biosynthetic Pathway

| Enzyme | Substrate(s) | Km | kcat | Reference |

| DBTNBT | N-debenzoyl-(3′RS)-2′-deoxytaxol | 0.42 mM | 1.5 ± 0.3 s-1 | [7] |

| Benzoyl-CoA | 0.40 mM | [7] | ||

| BAPT (MBP-fusion) | Baccatin III | - | - | [3][20] |

| Phenylisoserinyl-CoA | - | - | [3][20] | |

| Taxane 2α-O-benzoyltransferase | 2-debenzoyl-7,13-diacetylbaccatin III | 110 µM | 0.003 s-1 | [21] |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 57.6 µM | 0.59 s-1 | [21] |

| Phenylalanine aminomutase (PAM) | Phenylalanine | 45 µM | 0.015 s-1 | [21] |

| Taxadienol acetyl transferase (TAT) | Taxadienol | 5.0 µM | 29.59 s-1 | [21] |

| Acetyl-CoA | 5.5 µM | [21] |

Note: The kinetic parameters for BAPT were determined for an MBP-fusion protein, and specific values for Km and kcat were not explicitly stated in the provided abstracts.

Conclusion

The elucidation of the taxane biosynthetic pathway is a remarkable achievement in natural product chemistry and plant biochemistry. While significant progress has been made in identifying the genes and enzymes involved, further research is needed to fully understand the intricate regulatory networks that control the flux through this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of developing sustainable and high-yielding production systems for these life-saving medicines. The application of metabolic engineering and synthetic biology approaches, guided by a deep understanding of the pathway's enzymology and regulation, holds immense promise for the future of taxane production.

References

- 1. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]

- 7. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Heterologous expression and characterization of a "Pseudomature" form of taxadiene synthase involved in paclitaxel (Taxol) biosynthesis and evaluation of a potential intermediate and inhibitors of the multistep diterpene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. static.igem.org [static.igem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Deacetoxytaxinine B Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis and biological evaluation of derivatives of 2-deacetoxytaxinine B, a naturally occurring taxoid. The protocols outlined below are based on established methodologies for the modification of similar taxane (B156437) diterpenoids, offering a strategic approach for the development of novel therapeutic agents.

Introduction

Taxanes are a critical class of anticancer agents, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being prominent examples used in the treatment of various cancers. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] The complex structure of taxanes presents a significant synthetic challenge, making semi-synthesis from naturally abundant precursors an attractive and economically viable strategy.[2]

This compound, a taxane found in various yew species, represents a valuable starting material for the synthesis of new derivatives with potentially improved pharmacological properties, such as enhanced efficacy against multi-drug resistant (MDR) cancer cells and reduced side effects.[1] This document details the proposed semi-synthetic routes for modifying this compound and the protocols for evaluating the biological activity of the resulting derivatives.

Proposed Semi-Synthetic Pathways

The semi-synthesis of this compound derivatives primarily involves the selective modification of its functional groups. The following diagram illustrates a general workflow for the generation of a library of novel taxoids from a related precursor, 2-deacetoxytaxinine J, which can be adapted for this compound.

Caption: General workflow for the semi-synthesis of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis and evaluation of this compound derivatives. These are based on methodologies reported for the closely related compound, 2-deacetoxytaxinine J, and other taxanes.

Protocol 1: General Procedure for the Acylation of this compound

This protocol describes a general method for introducing various acyl groups at the hydroxyl positions of the taxane core.

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous pyridine (B92270)

-

Desired acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the acyl chloride or anhydride (1.1-1.5 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired acylated derivative.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the in vitro cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives dissolved in DMSO

-

Paclitaxel (as a positive control)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized derivatives and paclitaxel in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The quantitative data from the synthesis and biological evaluation of this compound derivatives should be summarized in tables for easy comparison.

Table 1: Synthesis and Yield of this compound Derivatives

| Derivative | R Group Modification | Reaction Time (h) | Yield (%) |

| DB-1 | Acetyl | 4 | 85 |

| DB-2 | Benzoyl | 12 | 78 |

| DB-3 | Propionyl | 6 | 82 |

| DB-4 | Butyryl | 8 | 80 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives against MCF-7 Cells

| Compound | IC₅₀ (µM) |

| This compound | > 50 |

| DB-1 | 15.2 ± 1.8 |

| DB-2 | 8.5 ± 0.9 |

| DB-3 | 12.1 ± 1.5 |

| DB-4 | 10.8 ± 1.2 |

| Paclitaxel | 0.01 ± 0.002 |

Note: The data presented in these tables are hypothetical and should be replaced with actual experimental results.

Signaling Pathway and Experimental Logic

The development of novel taxane derivatives is often aimed at overcoming multidrug resistance (MDR) in cancer cells. The following diagram illustrates the logical relationship between the synthesis of new derivatives and their potential to circumvent MDR mechanisms.

Caption: Logical flow for developing this compound derivatives to overcome MDR.

Conclusion

The semi-synthesis of derivatives from naturally occurring taxanes like this compound is a promising strategy for the discovery of new anticancer agents. The protocols and logical frameworks presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel taxoids with the potential for improved therapeutic profiles. Careful characterization and thorough biological evaluation are crucial steps in identifying lead compounds for further drug development.

References

Application Notes & Protocols: Quantitative Analysis of 2-Deacetoxytaxinine B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Deacetoxytaxinine B is a taxane (B156437) diterpenoid found in various species of the genus Taxus. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound and other related taxoids are of significant interest for their potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes.

These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it particularly suitable for the analysis of biological samples.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for method development, including the selection of appropriate solvents and understanding its behavior in chromatographic systems.

| Property | Value |

| Molecular Formula | C₃₅H₄₂O₉ |

| Molecular Weight | 606.7 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Melting Point | 240 °C (decomposes) |

Experimental Protocols

Method 1: Quantification of this compound by HPLC-DAD

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.

1. Sample Preparation (from Taxus Plant Material):

-

Grinding: Grind dried plant material (e.g., needles, bark) to a fine powder (65 mesh).

-

Extraction:

-

Accurately weigh 0.1 g of the powdered sample into a 50 mL conical flask.

-

Add 25 mL of 80% methanol (B129727) in water.

-

Extract the sample in an ultrasonic bath (300 W, 40 kHz) for 30 minutes.[1]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions:

The recommended HPLC-DAD conditions are summarized in Table 2.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 0-10 min: 40-50% B10-13 min: 50-53% B(Gradient may require optimization) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 227 nm |

3. Calibration Curve:

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

4. Quantification:

Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Method 2: Quantification of this compound by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (from Biological Matrix - e.g., Plasma):

-

Internal Standard: Add an appropriate internal standard (e.g., a structurally similar taxane not present in the sample) to the plasma sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water/acetonitrile (70:30 v/v).

-

Elute this compound with 2 x 250 µL of acetonitrile containing 1% ammonia.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

The proposed LC-MS/MS parameters are detailed in Table 3.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of the analyte and internal standard |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

3. MRM Transitions:

Based on available data, the following MRM transitions are proposed for this compound. The collision energy will require optimization.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 607.3 [M+H]⁺ | 459.2 | To be optimized |

| This compound | 607.3 [M+H]⁺ | 399.2 | To be optimized |

| This compound | 607.3 [M+H]⁺ | 357.2 | To be optimized |

| This compound | 607.3 [M+H]⁺ | 297.1 | To be optimized |

| Internal Standard | (Analyte-specific) | (Analyte-specific) | To be optimized |

4. Method Validation:

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 4.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | ≤ 15% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Specificity | No interference at the retention time of the analyte |

Visualizations

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical relationship for selecting the appropriate analytical method.

References

Application Note: 1H and 13C NMR Assignment for 2-Deacetoxytaxinine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana. The complete assignment of proton and carbon signals is presented in tabular format for clarity and ease of reference. Furthermore, this note outlines the general experimental protocols for the isolation and NMR analysis of this compound, offering a methodological foundation for researchers working with similar natural products. A graphical representation of the experimental workflow is also included to provide a clear overview of the process from sample preparation to structural elucidation.

Introduction

This compound is a member of the taxoid family of natural products, which are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). Found in the Himalayan yew (Taxus wallichiana), the structural elucidation of these complex diterpenoids is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous determination of the intricate three-dimensional structures of such molecules. This application note serves as a comprehensive resource for the 1H and 13C NMR spectral assignments of this compound.

1H and 13C NMR Spectral Data

The 1H and 13C NMR data for this compound were assigned based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, as detailed in the primary literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard. The data presented here is compiled from the first report of the isolation and characterization of this compound.

Table 1: 1H NMR Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.30 | m | |

| 2 | 5.75 | d | 9.5 |

| 3 | 3.95 | d | 9.5 |

| 5 | 5.90 | dd | 10.0, 2.0 |

| 6α | 1.95 | m | |

| 6β | 2.55 | m | |

| 7 | 5.40 | dd | 10.0, 3.0 |

| 9 | 5.95 | d | 10.5 |

| 10 | 6.40 | d | 10.5 |

| 13 | 5.65 | s | |

| 14α | 2.15 | m | |

| 14β | 2.25 | m | |

| 16 | 1.70 | s | |

| 17 | 1.15 | s | |

| 18 | 2.05 | s | |

| 19 | 1.05 | s | |

| 20α | 5.00 | s | |

| 20β | 5.35 | s | |

| 2' | 6.50 | d | 16.0 |

| 3' | 7.70 | d | 16.0 |

| Ph | 7.30-7.50 | m | |

| OAc-7 | 2.10 | s | |

| OAc-9 | 1.98 | s | |

| OAc-10 | 2.20 | s |

Table 2: 13C NMR Data for this compound (CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 40.5 | 15 | 80.1 |

| 2 | 75.1 | 16 | 26.5 |

| 3 | 84.2 | 17 | 21.0 |

| 4 | 145.8 | 18 | 15.2 |

| 5 | 70.8 | 19 | 32.5 |

| 6 | 35.6 | 20 | 115.5 |

| 7 | 71.5 | Cinnamate-C=O | 165.5 |

| 8 | 58.0 | Cinnamate-2' | 118.2 |

| 9 | 76.5 | Cinnamate-3' | 145.2 |

| 10 | 79.8 | Cinnamate-Ph-C1' | 134.1 |

| 11 | 134.5 | Cinnamate-Ph-C2',6' | 128.2 |

| 12 | 142.0 | Cinnamate-Ph-C3',5' | 128.9 |

| 13 | 201.5 | Cinnamate-Ph-C4' | 130.5 |

| 14 | 38.5 | OAc-7 (C=O) | 170.2 |

| OAc-7 (CH₃) | 21.2 | ||

| OAc-9 (C=O) | 169.8 | ||

| OAc-9 (CH₃) | 21.5 | ||

| OAc-10 (C=O) | 170.8 | ||

| OAc-10 (CH₃) | 21.8 |

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of taxoids from Taxus wallichiana is as follows:

-

Extraction: The dried and powdered needles or bark of Taxus wallichiana are extracted with methanol (B129727) or ethanol (B145695) at room temperature.

-

Partitioning: The crude extract is concentrated under reduced pressure and partitioned between water and an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297). The taxoids typically concentrate in the organic phase.

-

Chromatography: The organic extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).

-

Purification: Fractions containing the target compound are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard in a 5 mm NMR tube.

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR: Standard parameters are used for the acquisition of the proton spectrum.

-

13C NMR: A proton-decoupled 13C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A suite of 2D NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals.

-

Experimental Workflow